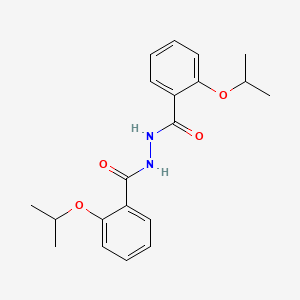![molecular formula C15H26OSi B14312915 tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane CAS No. 112471-50-8](/img/structure/B14312915.png)
tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane is an organosilicon compound that features a tert-butyl group, two methyl groups, and a phenylpropan-2-yloxy group attached to a silicon atom. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Vorbereitungsmethoden
The synthesis of tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane can be achieved through several routes. One common method involves the reaction of tert-butyl(dimethyl)silanol with 1-phenylpropan-2-ol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a dehydrating agent to drive the reaction to completion.
Analyse Chemischer Reaktionen
tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the silicon-oxygen bond to a silicon-hydrogen bond, forming silanes.
Substitution: The phenylpropan-2-yloxy group can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis, allowing for selective reactions to occur without interference from these functional groups.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals, where the silicon atom provides unique properties to the final product.
Medicine: In medicinal chemistry, this compound can be used to modify the pharmacokinetic properties of drug candidates, improving their stability and bioavailability.
Industry: It is used in the production of specialty chemicals, including silicone-based materials and coatings, where its unique reactivity and stability are advantageous.
Wirkmechanismus
The mechanism by which tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-oxygen bond can undergo hydrolysis or condensation reactions, leading to the formation of silanols or siloxanes. These reactions can influence the reactivity and stability of the compound, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane can be compared with other organosilicon compounds, such as:
tert-Butyl(dimethyl)[(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)oxy]silane: This compound features a bicyclic structure, providing different steric and electronic properties compared to the phenylpropan-2-yloxy group.
tert-Butyl 4-phenoxyphenyl ketone: This compound contains a phenoxy group instead of a phenylpropan-2-yloxy group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of a tert-butyl group, two methyl groups, and a phenylpropan-2-yloxy group, which provides a balance of steric hindrance and electronic effects, making it versatile in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
112471-50-8 |
|---|---|
Molekularformel |
C15H26OSi |
Molekulargewicht |
250.45 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-(1-phenylpropan-2-yloxy)silane |
InChI |
InChI=1S/C15H26OSi/c1-13(12-14-10-8-7-9-11-14)16-17(5,6)15(2,3)4/h7-11,13H,12H2,1-6H3 |
InChI-Schlüssel |
FVZRCCFPCDUQOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=CC=C1)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14312835.png)
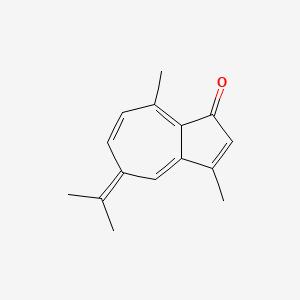
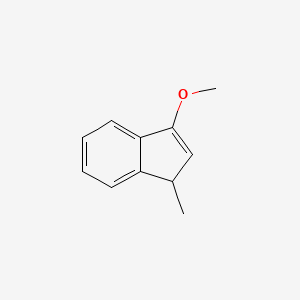
![N-butyl-4-[4-(4-morpholin-4-ylphenyl)phenyl]-N-phenylaniline](/img/structure/B14312846.png)
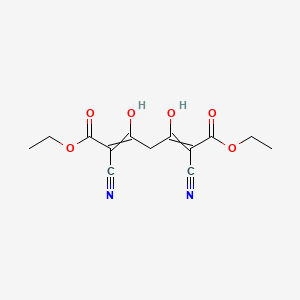
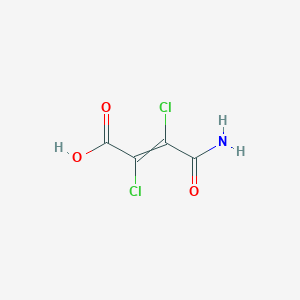
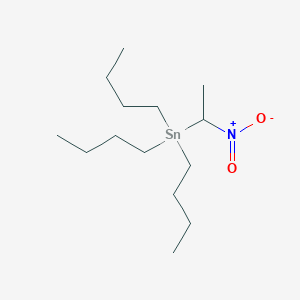
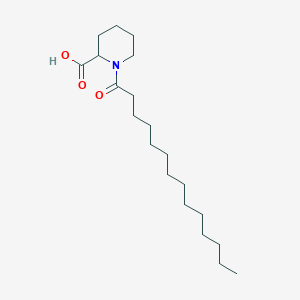
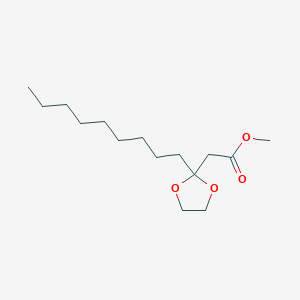
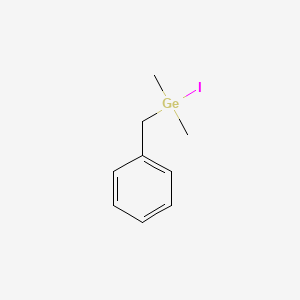

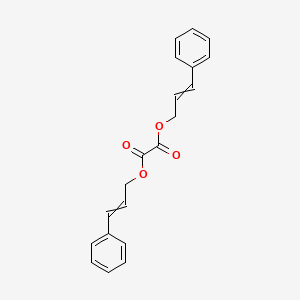
![1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14312923.png)
